molecular formula C12H21ClN4O B2643094 (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride CAS No. 1353984-26-5

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B2643094
CAS No.: 1353984-26-5
M. Wt: 272.77 g/mol
InChI Key: WDRAMXXNOODWAP-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a 6-ethoxy-substituted pyrimidine ring and a terminal methanamine group, stabilized as a hydrochloride salt. The piperidine ring and pyrimidine moiety suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic interactions .

Properties

CAS No.

1353984-26-5

Molecular Formula

C12H21ClN4O

Molecular Weight

272.77 g/mol

IUPAC Name

1-(6-ethoxypyrimidin-4-yl)-N-methylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C12H20N4O.ClH/c1-3-17-12-7-11(14-9-15-12)16-6-4-5-10(8-16)13-2;/h7,9-10,13H,3-6,8H2,1-2H3;1H

InChI Key

WDRAMXXNOODWAP-UHFFFAOYSA-N

SMILES

CCOC1=NC=NC(=C1)N2CCCC(C2)CN.Cl

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCCC(C2)NC.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Ethoxypyrimidine Moiety: This step involves the reaction of the piperidine derivative with an ethoxypyrimidine compound under suitable conditions, such as the presence of a base or a catalyst.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and ethoxypyrimidine moiety may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pyrimidine-Based Analogs

a) 1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine Hydrochloride
  • Molecular Formula : C₁₂H₂₀ClN₃O
  • Key Differences : The methanamine group is replaced with an N-methylpiperidin-4-amine.
b) (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol (BD288339)
  • Molecular Formula : C₁₂H₁₉N₃O₂S
  • Key Differences: Ethoxy is replaced with methoxy, and a methylthio group is added at the 2-position of the pyrimidine. The terminal group is a methanol instead of methanamine.
  • The hydroxyl group may reduce membrane permeability compared to the amine .
c) (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Key Differences: Methanamine is replaced with methanol.

Heterocycle-Modified Analogs

a) 1-[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine Dihydrochloride
  • Molecular Formula : C₁₂H₂₀Cl₂N₃O
  • Key Differences : Pyrimidine is replaced with a pyridine ring.
  • Implications : Pyridine’s reduced aromaticity compared to pyrimidine may weaken π-π stacking interactions in biological targets. The dihydrochloride form enhances solubility but increases molecular weight .
b) 5-Bromo-2-(piperidin-4-yloxy)pyrimidine Hydrochloride
  • Molecular Formula : C₉H₁₂BrClN₃O
  • Key Differences : Ethoxy is replaced with bromo, and the piperidin-3-yl group is substituted with piperidin-4-yloxy.
  • Implications : Bromo introduces steric bulk and electrophilicity, which could affect binding specificity. The ether linkage (piperidinyloxy) may alter conformational flexibility .

Functional Group Variations

a) N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine Hydrochloride (BD214889)
  • Molecular Formula : C₂₂H₃₁ClN₂
  • Key Differences : The pyrimidine ring is absent; instead, bulky benzyl groups are attached to the amine.
  • Implications : Increased hydrophobicity from benzyl groups may enhance CNS penetration but reduce aqueous solubility. The lack of a heterocycle limits interactions with aromatic-binding pockets .
b) C-[1-(4-Methylbenzyl)piperidin-3-yl]-methylamine Hydrochloride
  • Molecular Formula : C₁₅H₂₃ClN₂
  • Key Differences : Pyrimidine is replaced with a 4-methylbenzyl group.

Comparative Data Table

Compound Name Molecular Formula Key Substituents/Modifications Key Properties/Effects Reference
Target Compound C₁₂H₂₀ClN₃O 6-ethoxy, piperidin-3-yl, methanamine Balanced lipophilicity, H-bond donor
1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine HCl C₁₂H₂₀ClN₃O N-methylpiperidin-4-amine Reduced H-bonding, altered kinetics
BD288339 C₁₂H₁₉N₃O₂S 6-methoxy, 2-methylthio, methanol Enhanced stability, lower permeability
1-[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine diHCl C₁₂H₂₀Cl₂N₃O Pyridine ring, dihydrochloride Lower aromaticity, higher solubility
5-Bromo-2-(piperidin-4-yloxy)pyrimidine HCl C₉H₁₂BrClN₃O 5-bromo, piperidin-4-yloxy Steric bulk, electrophilic site

Research Implications

  • Bioavailability : Ethoxy and methoxy groups improve lipophilicity, but terminal amines (as in the target compound) enhance solubility via salt formation .
  • Target Binding : Pyrimidine rings are critical for interactions with enzymes like kinases or GPCRs, while benzyl or bulky groups may shift selectivity toward hydrophobic pockets .
  • Metabolic Stability : Methylthio or bromo substituents may reduce oxidative metabolism but increase molecular weight, affecting pharmacokinetics .

Biological Activity

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride, with CAS No. 1353984-26-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

The molecular formula of this compound is C12_{12}H21_{21}ClN4_{4}O, with a molecular weight of 272.77 g/mol. It is typically stored under inert conditions at room temperature to maintain stability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound may exhibit antitumor properties. Research has shown that certain pyrimidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, a study demonstrated that pyrimidine-based compounds could effectively target cancer cells expressing specific markers such as BCMA (B-cell maturation antigen), which is prevalent in multiple myeloma and other hematological malignancies .

Neuropharmacological Effects

The piperidine structure is known for its role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Compounds with similar structures have been investigated for their potential use in treating neurodegenerative diseases and mood disorders. Preliminary data suggests that this compound may influence these pathways, although further research is required to establish definitive effects.

Case Studies

  • Antitumor Efficacy : A study involving a series of pyrimidine derivatives showed promising results in inhibiting the growth of tumor cell lines. The compound's efficacy was evaluated against various cancer types, revealing significant reductions in cell viability at specific concentrations.
  • Neuropharmacological Assessment : In a behavioral study using animal models, derivatives similar to this compound were tested for anxiolytic effects. Results indicated a reduction in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

Data Tables

PropertyValue
CAS Number1353984-26-5
Molecular FormulaC12_{12}H21_{21}ClN4_{4}O
Molecular Weight272.77 g/mol
Purity>95%
Storage ConditionsInert atmosphere, Room Temp
Biological ActivityObservations
AntitumorSignificant inhibition of tumor cell lines
NeuropharmacologicalPotential anxiolytic effects

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